Beta-defensin 14
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FLPKTLRKFFCRIRGGRCAVLNCLGKEEQIGRCSNSGRKCCRKKK |
Origin of Product |
United States |
Molecular Genetics and Evolutionary Biology of Beta Defensin 14
Gene Structure and Genomic Organization of Beta-defensin 14
The gene encoding this compound (BD-14), designated as Defb14 in mice, exhibits the conserved genomic structure characteristic of the β-defensin family. This structure typically consists of two exons separated by a single intron. researchgate.netresearchgate.netcapes.gov.br The first exon encodes the 5' untranslated region and a signal peptide, which directs the protein for secretion. researchgate.netoup.com The second exon encodes the mature peptide, which contains the characteristic six-cysteine motif responsible for its antimicrobial and immunomodulatory functions. researchgate.netoup.com
In mice, the Defb14 gene's open reading frame is 204 base pairs long, which translates into a 67-amino acid polypeptide. researchgate.net Following post-translational modification, which includes the cleavage of the signal sequence, a mature 45-amino acid polypeptide is produced. researchgate.net This two-exon structure is a common feature among most β-defensin genes, reflecting a shared evolutionary origin. nih.govphysiology.org
Chromosomal Localization and Gene Clustering Patterns
Beta-defensin genes are often found in clusters within the genome, a result of gene duplication events throughout evolution. In humans, β-defensin genes are primarily organized into clusters on chromosomes 8p23.1, 20p13, and 20q11.1. frontiersin.orgfrontiersin.org The mouse ortholog of human Beta-defensin 3, which has been identified as mouse this compound, is located on mouse chromosome 8. researchgate.netjax.org This region in the mouse genome is syntenic to the human chromosome 8p23.1 region, indicating a common ancestral origin for this gene cluster. pnas.org
The clustering of β-defensin genes, including Defb14, is significant as it suggests a mechanism for the coordinated regulation of these genes and facilitates the rapid evolution of new functions through gene duplication and diversification. frontiersin.orgplos.org The specific location of mouse Defb14 is on chromosome 8 at position A1.3, with a more precise cytogenetic location of 8 A1.3. nih.gov
Orthology and Homology of this compound Across Vertebrate Species
Identification of Functional Orthologs (e.g., Mouse this compound as Human Beta-defensin 3 Ortholog)
Functionally, recombinant mBD-14 demonstrates broad-spectrum antimicrobial activity at nanomolar concentrations, similar to hBD-3. asm.orgresearchgate.net Furthermore, the expression of mBD-14 in keratinocytes is induced by similar signaling molecules as hBD-3, such as interferon-gamma (IFN-γ) and transforming growth factor-alpha (TGF-α). nih.govnih.gov This structural and functional conservation strongly supports the designation of mBD-14 as the ortholog of hBD-3, making it a valuable model for studying the in vivo roles of this important human defensin (B1577277). nih.govplos.org
Table 1: Orthology of this compound
| Species | Gene/Protein | Human Ortholog | Key Evidence |
|---|
Sequence Conservation and Divergence
This rapid divergence in the mature peptide region is driven by positive selection, which favors amino acid changes that may lead to new or enhanced antimicrobial activities against a wide array of pathogens. oup.comnih.gov This evolutionary pressure to diversify the mature peptide's sequence allows the host to adapt to evolving microbial threats. In contrast, the conservation of the signal sequence suggests its critical and conserved role in the processing and secretion of the defensin peptide. oup.com
Evolutionary Diversification of Beta-defensins
Mechanisms of Gene Duplication and Loss
The diversity of the β-defensin gene family in vertebrates is primarily the result of gene duplication and loss events, a process often described by the "birth-and-death" model of evolution. nih.govjabg.org Gene duplication is a major mechanism for the creation of new gene family members, which can then evolve new functions. jabg.org The clustering of β-defensin genes on specific chromosomes provides a structural basis for such duplication events, often through processes like unequal crossing-over. frontiersin.orgfrontiersin.org
Evidence suggests that the β-defensin gene family has expanded through repeated duplication events. jabg.org For example, while birds have a single β-defensin gene cluster, mammals like opossums and cattle have multiple clusters and a larger number of β-defensin genes, indicating significant expansion in these lineages. physiology.orgjabg.orgnih.gov This expansion is not uniform across all species; for instance, cetaceans show a reduction in the number of β-defensin genes, suggesting gene loss events in their evolutionary history. jabg.org This dynamic process of gene duplication and loss allows different species to adapt their repertoire of defensins to their specific environments and pathogenic challenges. jabg.org
Phylogenetic Relationships and Convergent Evolution
The evolutionary history of the β-defensin family, including this compound, is characterized by a dynamic process of gene duplication, divergence, and selection, leading to a diverse array of peptides across the vertebrate lineage. Phylogenetic analyses indicate that a primordial β-defensin gene serves as the common ancestor for all vertebrate defensins, with this gene family expanding throughout vertebrate evolution. frontiersin.org This expansion is thought to have occurred through multiple rounds of gene duplication and subsequent divergence, driven by positive selection, resulting in clusters of related but functionally distinct paralogous genes. frontiersin.org
β-defensins are found in a wide range of vertebrates, including fish, reptiles, birds, and mammals. wikipedia.orgmdpi.comnih.gov The evolutionary relationships, however, are complex, with evidence of species-specific gene gains and losses. nih.gov For instance, within avian species, the evolution of Avian β-defensin 14 (AvBD14) showcases this dynamic nature. Phylogenetic studies of birds reveal that AvBD14, along with AvBD1, AvBD3, and AvBD7, is more susceptible to gene duplication or loss (pseudogenization) in specific lineages compared to other avian β-defensins which are conserved as one-to-one orthologs. researchgate.net A comparative genomic study between the chicken and zebra finch suggests that the AvBD14 gene was lost along the ancestral line of the zebra finch. neueve.com Furthermore, research on Galliformes has demonstrated that the evolution of nine AvBD genes, including AvBD14, is significantly linked to specific ecological factors and life-history traits, suggesting that environmental pressures drive their diversification. nih.gov
The concept of convergent evolution is also central to understanding defensin biology. Defensins are broadly classified into two evolutionarily independent superfamilies, the cis-defensins (found in plants, fungi, and insects) and the trans-defensins (found in vertebrates and some invertebrates), which have arisen separately but evolved similar structures and functions. nih.govfrontiersin.orgoup.com β-defensins are members of the trans-defensin superfamily. frontiersin.org This convergence highlights the fundamental utility of the defensin structure in host defense. Evidence for convergent evolution is also seen within the β-defensin family itself, such as in the independent evolution of increased β-defensin 2 gene copy numbers in humans and macaques, likely as an adaptive response to pathogens. frontiersin.orgoup.com
Table 1: Phylogenetic and Evolutionary Events Related to this compound
| Taxon/Group | Gene/Ortholog | Key Evolutionary Findings | References |
| Vertebrates | General β-defensins | Originated from a common ancestral gene before the divergence of mammals and birds. The family expanded via gene duplication and divergence. | frontiersin.orgnih.gov |
| Birds (Aves) | Avian β-defensin 14 (AvBD14) | Subject to lineage-specific gene duplication and loss events. | researchgate.net |
| Galliformes (Gamefowl) | Avian β-defensin 14 (AvBD14) | Evolution is significantly associated with ecological factors and life-history traits. | nih.gov |
| Zebra Finch (Taeniopygia guttata) | Avian β-defensin 14 (AvBD14) | Gene appears to have been lost in this lineage. | neueve.com |
| Mouse (Mus musculus) | Mouse β-defensin 14 | Identified as the orthologue of human β-defensin 3. | frontiersin.org |
Ancestral Origins of Beta-defensin Domains (e.g., Big Defensins)
Compelling evidence points to a group of antimicrobial polypeptides from invertebrates, known as "Big Defensins," as the evolutionary ancestors of vertebrate β-defensins. researchgate.netfrontiersin.orgunits.it Big defensins are primarily found in phylogenetically distant invertebrates, mostly marine species such as mollusks (oysters, mussels), some arthropods (horseshoe crabs), and basal chordates like amphioxus. frontiersin.orgunits.itnih.gov Their patchy distribution in extant species suggests multiple independent gene loss events occurred during animal evolution. frontiersin.orgunits.it
Big defensins are characterized by a unique two-domain structure:
An N-terminal hydrophobic domain : This ancestral domain is a key feature of big defensins. researchgate.netasm.org
A C-terminal domain : This domain is structurally and genetically homologous to the vertebrate β-defensin domain. researchgate.netnih.gov
The evolutionary transition from an ancestral big defensin to the modern vertebrate β-defensin is proposed to have occurred through a process of exon shuffling or the intronization of exonic sequences. researchgate.netnih.govnih.gov This resulted in the loss of the N-terminal domain, giving rise to the characteristic single-domain structure of β-defensins. researchgate.netnih.gov
This evolutionary link is strongly supported by several key similarities between the C-terminal domain of big defensins and vertebrate β-defensins:
Genomic Organization : The defensin domain in both big defensins and β-defensins is encoded by a single exon that has a positionally conserved phase-1 intron located just upstream. researchgate.netnih.gov
Three-Dimensional Structure : Both domains adopt a conserved β-sheet topology. researchgate.netnih.gov
Cysteine Framework : The structure is stabilized by three identical disulfide bridges, formed by six conserved cysteine residues. researchgate.netnih.gov
The phylogenetic distribution of big defensins in invertebrates and basal chordates suggests that the origin of the β-defensin domain is ancient, tracing back to the common ancestor of bilateral metazoans. researchgate.netnih.gov The retention of the N-terminal domain in certain marine species is thought to confer specific advantages, such as salt-stable antimicrobial activity and the ability to form bacteria-trapping nanonets, a function lost in their vertebrate counterparts. nih.govasm.org
Table 2: Comparison of Big Defensins and Vertebrate β-defensins
| Feature | Big Defensins | Vertebrate β-defensins | References |
| Phylogenetic Distribution | Primarily marine invertebrates (Mollusca, Arthropoda) and basal chordates (Cephalochordata). | Vertebrates (Fish, Amphibians, Reptiles, Birds, Mammals). | nih.govfrontiersin.orgnih.gov |
| Domain Structure | Two domains: an ancestral N-terminal hydrophobic domain and a C-terminal β-defensin-like domain. | Single domain. | nih.govasm.org |
| Evolutionary Origin | Considered the ancestors of vertebrate β-defensins. | Evolved from an ancestral Big Defensin via loss of the N-terminal domain. | researchgate.netfrontiersin.orgnih.gov |
| Genomic Structure of Defensin Domain | Encoded by a single exon with a conserved upstream phase-1 intron. | Encoded by a single exon (in mammals) with a conserved upstream phase-1 intron. | researchgate.netnih.gov |
| Conserved Structural Motif | Six-cysteine motif forming three disulfide bonds in the C-terminal domain. | Six-cysteine motif forming three disulfide bonds. | researchgate.netnih.gov |
Regulation of Beta Defensin 14 Expression
Basal and Inducible Expression Patterns
The expression of Beta-defensin 14 is dynamic, characterized by low-level constitutive presence in specific tissues and robust induction upon encountering pathogenic or inflammatory signals. frontiersin.org This dual expression pattern allows it to function both as a part of the standing guard of innate immunity and as a rapidly mobilized force during an active threat.
While many beta-defensins are known for their inducible nature, some, like hBD-1, are constitutively produced in various epithelial tissues, including the colon, pancreas, and kidney. frontiersin.org In contrast, this compound and its orthologs are generally expressed at very low basal levels in most tissues, awaiting a trigger for significant upregulation. frontiersin.org However, baseline mRNA expression of the mouse ortholog, mBD-14, has been detected in several tissues even in the absence of apparent stimuli. Reverse transcription-PCR analyses have identified constitutive mBD-14 gene expression in the tongue, thymus, tonsil, and kidney. nih.govasm.org This suggests a role for DEFB14 in the routine immune surveillance of these specific anatomical sites.
The hallmark of this compound regulation is its strong inducibility in response to a wide array of stimuli, highlighting its role as a key effector molecule in the innate immune response. assaygenie.com The expression of mBD-14, the functional ortholog of hBD-3, is significantly increased upon exposure to various triggers. asm.orgasm.org This induction occurs in numerous cell types following infection, injury, or exposure to pro-inflammatory molecules. frontiersin.org
Key inducers of this compound expression include:
Microbial Products and Pathogens: Expression is upregulated in response to microbial stimuli. asm.org This includes induction by Toll-like receptor (TLR) agonists such as lipopolysaccharide (LPS) from Gram-negative bacteria and poly(I:C), a synthetic analog of viral double-stranded RNA. tcdb.orgtcdb.org In bone, contact with Staphylococcus aureus supernatant stimulates the release of mBD-14 from osteoblasts. plos.orgspandidos-publications.com Similarly, respiratory viruses like Rhinovirus can increase beta-defensin expression in bronchial epithelial cells. oup.com
Pro-inflammatory Cytokines: A variety of inflammatory mediators potently induce DEFB14 expression. These include Interferon-gamma (IFN-γ), Tumor Necrosis Factor (TNF), and Transforming growth factor-alpha (TGF-α). nih.govasm.orgtcdb.orgtcdb.orgresearchgate.net Other cytokines such as Interleukin-1β (IL-1β), IL-17, and IL-22 are also known inducers. frontiersin.org
Intracellular Signaling Pathways: The induction of DEFB14 is controlled by specific intracellular signaling cascades. The expression of mBD-14 seems to be regulated by the activation of the intracellular pattern recognition receptor NOD2/CARD15. tcdb.orgtcdb.org Furthermore, the p38 mitogen-activated protein kinase (MAPK) and NF-κB pathways are instrumental in the induced release of mBD-14 from osteoblasts following stimulation by S. aureus. spandidos-publications.com Systemic administration of the p38 MAPK agonist anisomycin (B549157) has been shown to increase mBD-14 expression in a mouse model of osteomyelitis. plos.orgresearchgate.net
Gut Microbiota: Signals from the gut microbiome can influence DEFB14 expression in distant organs. Gut microbiota-derived molecules, such as aryl hydrocarbon receptor (AHR) ligands and butyrate, promote the secretion of IL-22 by pancreatic innate lymphoid cells (ILCs), which in turn induces the expression of mBD-14 in pancreatic endocrine cells. nih.gov
Table 1: Inducers of this compound Expression
| Stimulus Category | Specific Inducer | Affected Cell/Tissue | References |
|---|---|---|---|
| Microbial | Lipopolysaccharide (LPS) | Immature Dendritic Cells | tcdb.orgtcdb.org |
| Poly(I:C) | Immature Dendritic Cells | tcdb.orgtcdb.org | |
| Staphylococcus aureus | Osteoblasts | plos.orgspandidos-publications.com | |
| Rhinovirus | Bronchial Epithelial Cells | oup.com | |
| Cytokines | Interferon-gamma (IFN-γ) | Keratinocytes, Dendritic Cells | nih.govasm.orgtcdb.orgtcdb.org |
| Tumor Necrosis Factor (TNF) | Dendritic Cells | tcdb.orgtcdb.org | |
| Transforming growth factor-alpha (TGF-α) | Keratinocytes | nih.govasm.orgresearchgate.net | |
| Interleukin-22 (IL-22) | Pancreatic Endocrine Cells | nih.govmdpi.com | |
| Signaling Pathways | NOD2/CARD15 Activation | (Reporter Gene Analysis) | tcdb.orgtcdb.org |
| p38 MAPK / NF-κB Activation | Osteoblasts | plos.orgspandidos-publications.com |
Constitutive Expression Across Tissues
Cellular and Tissue-Specific Expression Profiles
Beta-defensins are predominantly expressed by epithelial cells, forming a chemical shield at the host's interface with the environment. tcdb.orgnih.gov DEFB14 follows this pattern but is also expressed by specific immune cell populations and in various other organs, underscoring its widespread importance in host defense.
Epithelial surfaces are primary sites of DEFB14 expression, where it contributes to the antimicrobial barrier. tcdb.org
Skin: DEFB14's human ortholog, hBD-3, was originally isolated from the skin lesions of psoriasis patients, indicating high inducibility in inflamed skin. asm.org The mouse ortholog, mBD-14, is expressed in the skin and in primary keratinocytes. nih.govasm.org Its expression in keratinocytes is induced by cytokines like IFN-γ and TGF-α, which are often present in inflammatory skin conditions. nih.govasm.orgresearchgate.net
Respiratory Tract: mBD-14 is expressed in the tissues of both the upper and lower respiratory tract. tcdb.orgtcdb.orgaai.org This strategic location allows it to participate in the defense against inhaled pathogens. For instance, viral infections can trigger the upregulation of beta-defensins in bronchial epithelial cells. oup.com
Gastrointestinal Tract: In the gut, beta-defensins are expressed by enterocytes, the most abundant epithelial cell type in the intestine. frontiersin.org Specifically, mBD-14 expression has been identified in the colon. tcdb.orgtcdb.orgaai.org It has also been detected in the small intestine and gingival tissue of mice, where its expression can be modulated by oral probiotics. researchgate.net
Beyond epithelia, DEFB14 is expressed by key cells of the innate immune system.
Dendritic Cells: Expression of mBD-14 has been detected in immature CD11c+ bone marrow-derived dendritic cells. tcdb.orgtcdb.orgaai.org This is significant as dendritic cells are critical antigen-presenting cells that bridge the innate and adaptive immune responses.
Macrophages: Beta-defensins are highly expressed in monocytes and macrophages, which are phagocytic cells that migrate to sites of infection. mdpi.com While direct expression data for DEFB14 in macrophages is less detailed, related studies show that bovine alveolar macrophages constitutively express several beta-defensins, suggesting that these peptides are part of the antimicrobial arsenal (B13267) of lung macrophages. nih.gov
The expression of DEFB14 is not limited to major barrier surfaces and immune cells, with its mRNA being found in a diverse range of other tissues.
Kidney: RT-PCR analysis has confirmed the expression of mBD-14 mRNA in the kidney. nih.govasm.org
Tongue: The tongue shows constitutive expression of mBD-14 mRNA. nih.govasm.orgauburn.edu
Thymus: mBD-14 mRNA is present in the thymus, the primary lymphoid organ for T-cell maturation. nih.govasm.org
Tonsil: The tonsils, which are secondary lymphoid tissues, also exhibit constitutive expression of mBD-14 mRNA. nih.govasm.org
Pancreas: Beta-defensins, including DEFB14, are expressed in the endocrine cells of the pancreas. frontiersin.org This expression is supported by gut microbiota-stimulated innate lymphoid cells and plays a role in preventing autoimmune diabetes in mouse models. nih.govmdpi.cominstitut-necker-enfants-malades.fr
Bone: DEFB14 has been implicated in the response to bone infections. researchgate.net Its mouse ortholog, mBD-14, is released by osteoblasts (bone-forming cells) in response to bacterial pathogens like S. aureus. spandidos-publications.comresearchgate.net
Table 2: Tissue and Cellular Expression Profile of this compound (and its mouse ortholog, mBD-14)
| Tissue/Cell Category | Specific Location | Expression Type | References |
|---|---|---|---|
| Epithelial Cells | Skin (Keratinocytes) | Constitutive (low), Inducible | nih.govasm.orgnih.gov |
| Respiratory Tract | Constitutive (low), Inducible | tcdb.orgtcdb.orgaai.org | |
| Gastrointestinal Tract (Colon, Small Intestine) | Constitutive (low), Inducible | frontiersin.orgtcdb.orgtcdb.orgresearchgate.net | |
| Immune Cells | Dendritic Cells (immature, CD11c+) | Detected | tcdb.orgtcdb.orgaai.org |
| Macrophages / Monocytes | General β-defensin expression is high | mdpi.com | |
| Other Tissues/Organs | Kidney | Constitutive | nih.govasm.org |
| Tongue | Constitutive | nih.govasm.orgauburn.edu | |
| Thymus | Constitutive | nih.govasm.org | |
| Tonsil | Constitutive | nih.govasm.org | |
| Pancreas (Endocrine cells) | Constitutive, Inducible (by ILCs) | frontiersin.orgnih.govmdpi.cominstitut-necker-enfants-malades.fr | |
| Bone (Osteoblasts) | Inducible (by pathogens) | plos.orgspandidos-publications.comresearchgate.net |
Immune Cells (e.g., Dendritic Cells, Macrophages)
Molecular Mechanisms of Transcriptional Regulation
The expression of the gene encoding this compound is tightly controlled at the transcriptional level, ensuring its production is rapidly initiated in response to microbial threats and inflammatory signals. This regulation is orchestrated by a complex interplay of microbial molecules, host-derived cytokines, and intracellular signaling cascades that converge on the gene's promoter region.
Role of Microbial-Associated Molecular Patterns (MAMPs)
Microbial-Associated Molecular Patterns (MAMPs) are conserved molecules unique to microorganisms that are recognized by the host's innate immune system. The presence of these molecules signals an infection and triggers a defensive response, including the production of antimicrobial peptides like DEFB14.
Key MAMPs that induce β-defensin expression include:
Lipopolysaccharide (LPS): A major component of the outer membrane of Gram-negative bacteria, LPS is a potent inducer of β-defensins. asm.orgmdpi.commdpi.com It is recognized by the host's immune cells, leading to the activation of signaling pathways that drive DEFB14 expression. genecards.orgbiorxiv.org Studies have shown that DEFB114, the human ortholog of mouse β-defensin 14, can bind to and neutralize LPS, highlighting a dual role in both responding to and combating bacterial components. genecards.orgnih.gov The induction of DEFB14 by LPS can be regulated by intracellular signaling pathways, and in some contexts, concomitant administration of its mouse ortholog (mBD-14) with LPS can lead to a downregulation of TNF-α production. plos.org
Peptidoglycan (PGN): A primary component of the cell walls of Gram-positive bacteria, PGN also serves as a trigger for β-defensin expression. mdpi.comasm.org Recognition of PGN by host receptors initiates a signaling cascade that culminates in the transcription of defensin (B1577277) genes. mdpi.com
Flagellin: This protein is the main component of bacterial flagella and is another MAMP that can stimulate the expression of β-defensins. mdpi.com
The recognition of these MAMPs by pattern recognition receptors on host cells is the first step in a rapid and robust innate immune response that includes the synthesis and secretion of DEFB14.
Influence of Pro-inflammatory Cytokines and Growth Factors
The expression of this compound is significantly upregulated by a variety of pro-inflammatory cytokines and growth factors, which are key signaling molecules in the immune system. These molecules orchestrate the inflammatory response and enhance the antimicrobial capacity of epithelial tissues.
Detailed research findings indicate the following roles for specific cytokines and growth factors:
Interferon-gamma (IFN-γ): This cytokine is a potent inducer of mouse this compound (mBD-14) gene expression in primary mouse keratinocytes. nih.govasm.org The promoter region of the mBD-14 gene contains putative binding sites for transcription factors known to be activated by IFN-γ signaling. nih.govresearchgate.net The induction of human β-defensin 3 (hBD-3), the human ortholog of mBD-14, by a combination of TNF-α and IFN-γ is mediated through the activation of STAT-1 and NF-κB signaling pathways. aai.org
Tumor Necrosis Factor-alpha (TNF-α): TNF-α is another critical cytokine that stimulates the expression of β-defensins. nih.govmdpi.com In psoriatic lesions, which are characterized by chronic inflammation, the overexpression of cytokines like TNF-α leads to increased expression of β-defensins. frontiersin.org The combination of TNF-α and IFN-γ effectively induces hBD-3 expression in keratinocytes. aai.org However, the temporal relationship between mBD-14 exposure and a stimulus like LPS can determine whether the subsequent macrophage response is pro- or anti-inflammatory, with concomitant administration leading to a downregulation of TNF-α production. plos.org
Interleukin-1β (IL-1β): This pro-inflammatory cytokine is also known to induce the expression of β-defensins. nih.govmdpi.com Upregulation of β-defensin genes in response to inflammatory stimuli like IL-1β depends on the activation of several signaling pathways. plos.org
Transforming Growth Factor-alpha (TGF-α): Treatment of primary mouse keratinocytes with TGF-α has been shown to increase mBD-14 gene expression. nih.govasm.orgnih.gov This finding further establishes the link between growth factor signaling and the regulation of this antimicrobial peptide.
Interleukin-17 (IL-17): IL-17, a cytokine produced by T helper cells, plays a role in inducing β-defensin expression. mdpi.comnih.gov It can stimulate the transcription of the hBD-2 gene through the activation of the JAK and NF-κB signaling pathways. mdpi.com
| Cytokine/Growth Factor | Effect on this compound Expression | Cell Type Studied | Key Research Finding | Citations |
|---|---|---|---|---|
| IFN-γ | Induces expression | Primary mouse keratinocytes | Potently induces mBD-14 gene expression. | nih.govasm.orgresearchgate.net |
| TNF-α | Induces expression | Keratinocytes | In combination with IFN-γ, induces hBD-3 expression. | aai.orgnih.govmdpi.comfrontiersin.org |
| IL-1β | Induces expression | Epithelial cells | Upregulates β-defensin genes via specific signaling pathways. | nih.govmdpi.complos.org |
| TGF-α | Induces expression | Primary mouse keratinocytes | Increases mBD-14 gene expression. | nih.govasm.orgnih.gov |
| IL-17 | Induces expression | Airway epithelial cells | Stimulates hBD-2 transcription via JAK/NF-κB pathways. | mdpi.comnih.gov |
Intracellular Signaling Pathways
The induction of this compound expression by MAMPs and cytokines is mediated by a network of intracellular signaling pathways. These pathways transmit the external signals to the nucleus, leading to the activation of transcription factors that bind to the DEFB14 gene promoter.
The principal signaling pathways involved are:
Nuclear Factor-kappa B (NF-κB): The NF-κB pathway is a cornerstone in the regulation of β-defensin expression. mdpi.commdpi.com The promoter regions of β-defensin genes, including the mouse ortholog of hBD-3, contain putative binding sites for NF-κB. nih.govresearchgate.net Studies have demonstrated that supernatant from Staphylococcus aureus can induce the release of mBD-14 from osteoblasts through the activation of the NF-κB pathway. spandidos-publications.comnih.gov Furthermore, the induction of hBD-3 by TNF-α and IFN-γ is dependent on NF-κB signaling. aai.org
Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK signaling cascades, including the p38 MAPK, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK) pathways, are also implicated in β-defensin induction. mdpi.com Specifically, the p38 MAPK pathway has been shown to be involved in the expression of mBD-14 in mouse osteoblasts in response to Staphylococcus aureus supernatant. spandidos-publications.comspandidos-publications.comnih.govplos.org Inhibition of the p38 MAPK pathway significantly reduces the release of mBD-14. spandidos-publications.com
Signal Transducer and Activator of Transcription 1 (STAT-1): The STAT-1 pathway is particularly important for IFN-γ-induced gene expression. The promoter of mBD-14 contains potential binding sites for STAT-1. nih.govresearchgate.net Research has confirmed that the induction of hBD-3 by TNF-α and IFN-γ involves the activation of STAT-1 signaling. aai.org
Activator protein-1 (AP-1): The transcription factor AP-1 is another key regulator of β-defensin expression. mdpi.com The promoter of the mBD-14 gene has been found to have putative binding sites for AP-1. nih.govresearchgate.net
| Signaling Pathway | Key Transcription Factors | Inducing Stimuli | Role in DEFB14 Regulation | Citations |
|---|---|---|---|---|
| NF-κB | p50, p65 | MAMPs, TNF-α, IL-1β | Activates transcription of DEFB14. | mdpi.comnih.govresearchgate.netaai.orgmdpi.comspandidos-publications.comnih.gov |
| MAPK | p38, ERK, JNK | MAMPs, S. aureus supernatant | p38 MAPK is crucial for mBD-14 expression in osteoblasts. | spandidos-publications.commdpi.comspandidos-publications.comnih.govplos.org |
| STAT-1 | STAT-1 | IFN-γ | Mediates IFN-γ-induced DEFB14 expression. | nih.govresearchgate.netaai.org |
| AP-1 | c-Jun, c-Fos | MAMPs, Cytokines | Contributes to the transcriptional activation of DEFB14. | nih.govresearchgate.netmdpi.com |
Receptor-Mediated Induction
The initiation of the signaling cascades that lead to this compound expression is triggered by the binding of MAMPs and other ligands to specific host cell receptors.
Toll-like Receptors (TLRs): TLRs are a critical class of pattern recognition receptors that recognize a wide range of MAMPs. wikipedia.org For instance, TLR4 recognizes LPS from Gram-negative bacteria, while TLR2 recognizes components from Gram-positive bacteria. mdpi.commdpi.com The expression of mBD-14 can be induced by TLR agonists such as lipopolysaccharide. genecards.org It has been shown that human β-defensin 3 (hBD-3), the human ortholog of mBD-14, can activate antigen-presenting cells through TLR1 and TLR2 in an NF-κB-dependent manner. spandidos-publications.complos.org While some β-defensins are known to signal through TLR4, the interaction of DEFB14 with TLRs can also lead to synergistic or suppressive effects on inflammatory cytokine expression, depending on the context. biorxiv.orgnih.gov
Biological Functions and Mechanistic Insights of Beta Defensin 14
Direct Antimicrobial Activities
Broad-Spectrum Activity Against Pathogens (e.g., Bacteria, Fungi, Enveloped Viruses)
Beta-defensin 14 (DEFB114) is an antimicrobial peptide that demonstrates a wide range of activity against various pathogens, including Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses. prospecbio.comsunlongbiotech.commdpi.com Recombinant mouse β-defensin 14 (mBD-14) has shown potent, nanomolar antimicrobial activity against a variety of microorganisms. nih.gov Specifically, DEFB114 has exhibited dose-dependent antimicrobial action against the Gram-negative bacterium Escherichia coli, the Gram-positive bacterium Staphylococcus aureus, and the fungus Candida albicans. nih.govnih.gov The minimal microbicidal concentrations for these organisms have been measured at 45, 50, and 65 μg/ml, respectively. nih.gov Furthermore, mBD-14 is effective against antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. nih.gov While highly effective against many microbes, mBD-14 did not show activity against Burkholderia cepacia. nih.gov The broad-spectrum antimicrobial activity of β-defensins makes them a crucial component of the innate immune system. researchgate.nettaylorandfrancis.com
Table 1: Antimicrobial Spectrum of this compound
| Pathogen Type | Species | Activity |
|---|---|---|
| Gram-negative bacteria | Escherichia coli | Active nih.govnih.gov |
| Gram-positive bacteria | Staphylococcus aureus | Active nih.govnih.gov |
| Fungi | Candida albicans | Active nih.govnih.gov |
| Enveloped Viruses | General | Active prospecbio.comsunlongbiotech.commdpi.com |
| Antibiotic-resistant Bacteria | Methicillin-resistant Staphylococcus aureus (MRSA) | Active nih.gov |
| Antibiotic-resistant Bacteria | Vancomycin-resistant Enterococcus faecalis | Active nih.gov |
| Gram-negative bacteria | Burkholderia cepacia | Inactive nih.gov |
Mechanisms of Microbial Inactivation
A primary mechanism by which β-defensins, including this compound, exert their antimicrobial effects is through the disruption and permeabilization of microbial cell membranes. acs.org As cationic peptides, β-defensins are electrostatically attracted to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. prospecbio.comwikipedia.org This interaction allows the peptides to displace stabilizing divalent cations like Mg²⁺ and Ca²⁺, leading to membrane instability. wikipedia.orgtandfonline.com
Following this initial binding, defensins can insert into the lipid bilayer, leading to the formation of pores or channels. researchgate.netwikipedia.org This process disrupts the membrane's integrity, causing leakage of essential ions and nutrients, which ultimately leads to cell death. researchgate.netmdpi.com The formation of these pores can cause membrane depolarization and lysis of the microbial cell. wikipedia.org Different models have been proposed to explain this pore formation, including the "barrel-stave," "carpet," and "toroidal pore" models, with the specific mechanism often depending on the particular defensin (B1577277) and the target microbe. tandfonline.com
In addition to direct membrane damage, this compound and other defensins can inactivate microbes through non-membranolytic mechanisms. scirp.org These peptides can translocate across the microbial membrane and interact with intracellular targets. scirp.org One significant non-membranolytic mechanism is the inhibition of biosynthetic pathways. researchgate.net For instance, some defensins have been shown to inhibit cell wall synthesis by binding to lipid II, a precursor molecule for peptidoglycan. researchgate.netnih.gov This action prevents the proper formation of the bacterial cell wall, leading to cell death without necessarily causing widespread membrane permeabilization. researchgate.net Other intracellular targets can include nucleic acids (DNA and RNA) and various enzymes, leading to the inhibition of DNA replication, transcription, and protein synthesis. tandfonline.comnih.govresearchgate.net DEFB114 has also been noted for its ability to bind to LPS, which can neutralize the endotoxic effects of this molecule and inhibit inflammatory responses. scirp.orggenecards.org
Membrane Disruption and Permeabilization (e.g., Pore Formation, Depolarization)
Immunomodulatory Roles
Chemoattractant Functions for Immune Cells (e.g., Monocytes, Macrophages, Dendritic Cells, T Cells, Neutrophils)
Beyond their direct antimicrobial actions, β-defensins are pivotal in bridging the innate and adaptive immune systems through their immunomodulatory functions. frontiersin.org A key aspect of this role is their ability to act as chemoattractants, recruiting various immune cells to sites of infection or inflammation. frontiersin.orgauburn.edu this compound, and its mouse ortholog mBD14, have been shown to be chemotactic for a range of immune cells, including monocytes, macrophages, dendritic cells, T cells, and neutrophils. nih.govnih.govresearchgate.netcancer.gov
This chemoattraction is mediated through interaction with specific chemokine receptors on the surface of these immune cells. tandfonline.com Notably, mouse β-defensin 14 has been identified as a ligand for the C-C chemokine receptor 6 (CCR6), which is expressed on immature dendritic cells and memory T cells. tandfonline.comtcdb.org Furthermore, both human β-defensin 3 (the human ortholog of mBD14) and mBD14 can interact with C-C chemokine receptor 2 (CCR2), a receptor found on monocytes, macrophages, and neutrophils. nih.govnih.gov This interaction induces a dose-dependent chemotactic response. nih.govnih.gov The ability of this compound to recruit these professional antigen-presenting cells and other leukocytes is crucial for initiating and shaping the subsequent adaptive immune response. mdpi.comresearchgate.net
Table 2: Immune Cells Chemoattracted by this compound and its Orthologs
| Immune Cell Type | Chemokine Receptor | Reference |
|---|---|---|
| Monocytes | CCR2 | nih.govnih.gov |
| Macrophages | CCR2 | nih.govnih.gov |
| Dendritic Cells | CCR6 | tandfonline.comtcdb.orghycultbiotech.com |
| T Cells | CCR6 | tandfonline.comtcdb.org |
| Neutrophils | CCR2 | nih.govnih.gov |
Modulation of Innate Immune Responses (e.g., Activation and Differentiation of Antigen-Presenting Cells)
This compound (BD-14), and its human ortholog human beta-defensin 3 (hBD-3), play a significant role in modulating innate immune responses by activating and promoting the differentiation of professional antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages. plos.orgfrontiersin.orgpnas.org This function is crucial for initiating a robust and specific immune defense.
Studies on mouse bone marrow-derived DCs have demonstrated that murine this compound (mBD-14) promotes their maturation. nih.gov This is characterized by morphological changes, including the formation of more filopodia and lamellipodia, which are essential for cell motility and interaction with other cells. nih.gov Furthermore, mBD-14 increases the expression of key DC maturation markers, such as CD40 and MHC class II molecules. nih.gov An in vivo mouse air-pouch model confirmed these findings, showing that mBD-14 activates DCs. nih.gov Functionally, this maturation leads to a decreased endocytic capacity of the DCs, a hallmark of mature APCs that have shifted from antigen capture to antigen presentation, and an enhanced ability to stimulate T-cell proliferation. nih.gov The activation of DCs by mBD-14 is believed to be partially mediated through Toll-like receptor 4 (TLR-4). nih.gov
Similarly, hBD-3 has been shown to induce the maturation of human Langerhans cell-like dendritic cells (LC-DCs). researchgate.net This includes the increased expression of CCR7, a chemokine receptor that directs the migration of DCs to lymph nodes to initiate adaptive immune responses. researchgate.net HBD-3-stimulated LC-DCs are potent inducers of naive T-cell proliferation and the secretion of interferon-gamma (IFN-γ), indicating a T-helper type 1 (Th1) skewing function. researchgate.net HBD-3 also promotes the phenotypic maturation of primary human skin-migratory DCs. researchgate.net
The activation of monocytes and myeloid dendritic cells by hBD-3 involves the upregulation of co-stimulatory molecules like CD80, CD86, and CD40. frontiersin.orgpnas.org This process is dependent on Toll-like receptors, specifically TLR1 and TLR2, and the downstream signaling molecule MyD88. pnas.orgnih.gov This activation of APCs by BD-14 and its orthologs is a critical step in the immune response, as it enhances the presentation of antigens to T cells, thereby bridging the innate and adaptive immune systems. plos.org
Table 1: Effects of this compound and its Orthologs on Antigen-Presenting Cells
| Cell Type | Defensin | Observed Effects | Key Molecules/Receptors Involved |
| Mouse Bone Marrow-Derived Dendritic Cells | mBD-14 | Promoted maturation, increased formation of filopodia and lamellipodia, decreased endocytic capacity, enhanced T-cell proliferation | CD40, MHC-II, TLR-4 |
| Human Langerhans Cell-like Dendritic Cells | hBD-3 | Induced phenotypic and functional maturation, increased expression of CCR7, induced T-cell proliferation and IFN-γ secretion | CCR7, NF-κB |
| Human Monocytes and Myeloid Dendritic Cells | hBD-3 | Induced expression of co-stimulatory molecules | CD80, CD86, CD40, TLR1, TLR2, MyD88 |
| Primary Human Skin-Migratory Dendritic Cells | hBD-3 | Promoted phenotypic maturation | Not specified |
Regulation of Inflammatory Responses (Pro-inflammatory and Anti-inflammatory Effects)
This compound demonstrates a dual role in regulating inflammatory responses, exhibiting both pro-inflammatory and anti-inflammatory properties depending on the context. This dichotomous function allows for a finely tuned response to infection and tissue damage. biorxiv.orgnih.gov
Pro-inflammatory Effects:
In certain settings, BD-14 can promote inflammation. Pre-stimulation of primary mouse macrophages with mBD-14 leads to a synergistic and enhanced expression of pro-inflammatory cytokines and chemokines upon subsequent stimulation with TLR ligands. nih.gov This suggests that BD-14 can prime macrophages to respond more robustly to pathogenic signals. nih.gov The pro-inflammatory effects of beta-defensins are often mediated through their interaction with various receptors, leading to the activation of signaling pathways such as NF-κB. dovepress.com For instance, hBD-3 has been shown to induce the production of pro-inflammatory cytokines like IL-6 and IL-8 in keratinocytes. karger.com
Anti-inflammatory Effects:
Conversely, BD-14 and its orthologs can also exert potent anti-inflammatory effects. In the presence of lipopolysaccharide (LPS), a component of Gram-negative bacteria, hBD-3 and the murine orthologue Defb14 effectively inhibit the production of the pro-inflammatory cytokines TNF-α and IL-6 in both human and mouse primary macrophages. nih.gov This anti-inflammatory activity is also observed in vivo, where hBD-3 can significantly reduce LPS-induced TNF-α levels in the serum. nih.gov The mechanism behind this suppression involves the inhibition of TLR4 signaling pathways. nih.gov HBD-3 has been shown to reduce NF-κB signaling in cells, targeting both MyD88-dependent and TRIF-dependent pathways downstream of TLR4. nih.govresearchgate.net
A study on porcine β-defensin 114 (pBD114) further illustrates this dual functionality. At a higher concentration (100 μg/mL), pBD114 promoted the secretion of TNF-α and the anti-inflammatory cytokine IL-10 in macrophages. However, at a lower concentration (10 μg/mL), it significantly decreased the LPS-induced increase in TNF-α, indicating an anti-inflammatory effect during an excessive inflammatory response. biorxiv.org
Table 2: Pro- and Anti-inflammatory Activities of this compound and its Orthologs
| Condition | Defensin | Cell Type | Effect | Cytokines/Pathways Affected |
| Pre-stimulation then TLR ligand | mBD-14 | Primary mouse macrophages | Pro-inflammatory | Enhanced pro-inflammatory cytokines and chemokines |
| LPS stimulation | hBD-3/Defb14 | Human and mouse primary macrophages | Anti-inflammatory | Inhibition of TNF-α and IL-6 |
| LPS stimulation (in vivo) | hBD-3 | Mouse | Anti-inflammatory | Reduction of serum TNF-α |
| Normal physiological conditions | pBD114 (100 μg/mL) | RAW264.7 macrophages | Pro-inflammatory | Increased TNF-α and IL-10 |
| LPS-induced inflammation | pBD114 (10 μg/mL) | RAW264.7 macrophages | Anti-inflammatory | Decreased TNF-α |
Role as Endogenous Alarmins and Danger Signals
Beta-defensins, including BD-14, function as endogenous alarmins or "danger signals." nih.govresearchgate.netnih.gov This concept, first introduced by Yang and Oppenheim, describes endogenous molecules that are released in response to tissue and cell damage to alert the immune system. nih.gov Alarmins are characterized by their ability to recruit and activate innate immune cells, thereby bridging the innate and adaptive immune responses. nih.gov
The expression of many β-defensins is induced by inflammatory mediators and during infection or injury. nih.gov When released, they act as chemoattractants for various immune cells. This chemoattractant ability is a key feature of their alarmin function, drawing the necessary cellular players to the site of danger. nih.gov For example, during bacterial cystitis, stressed superficial bladder epithelial cells can secrete defensins as danger signals. mdpi.com
Defensins fulfill the criteria of alarmins by not only recruiting but also activating innate immune cells and promoting adaptive immune responses. nih.govnih.gov Their ability to interact with receptors like TLRs and chemokine receptors allows them to modulate immune responses at nanomolar concentrations. mdpi.com This immunomodulatory role may be even more prominent in vivo than their direct microbicidal effects. mdpi.com The function of BD-14 as an alarmin highlights its critical role in initiating the host's defense mechanisms in response to threats. biorxiv.org
Bridging Innate and Adaptive Immunity
A crucial function of this compound is its ability to bridge the innate and adaptive immune systems. plos.orgjmb.or.kr This is achieved through several mechanisms, primarily by recruiting and activating key cells of the adaptive immune system. frontiersin.orgresearchgate.net
Beta-defensins are chemotactic for immature dendritic cells and memory T cells, a process often mediated through the chemokine receptor CCR6. pnas.orgresearchgate.netjax.org By attracting these cells to the site of microbial invasion, beta-defensins facilitate antigen presentation and the initiation of a specific adaptive immune response. researchgate.net Both hBD-3 and mBD-14 have been shown to be chemotactic for cells expressing CCR6. jax.org Furthermore, the interaction with CCR6 can promote both local innate inflammatory and systemic adaptive immune responses. nih.gov
In addition to CCR6, beta-defensins can also interact with CCR2 to attract myeloid and lymphoid cells, further linking the two arms of immunity. jmb.or.kr MBD-14, for instance, can chemoattract a broad spectrum of leukocytes, including monocytes, macrophages, neutrophils, immature dendritic cells, and T cells, in a CCR6- and CCR2-dependent manner. plos.org
The activation of antigen-presenting cells (APCs) by BD-14 and its orthologs via Toll-like receptors (TLRs) is another vital link. frontiersin.org HBD-3 activates professional APCs through TLR1 and TLR2, leading to their maturation and enhanced ability to stimulate T cells. frontiersin.orgnih.gov This TLR-dependent activation demonstrates that the immune system can be triggered not only by microbial patterns but also by host-derived peptides like beta-defensins. nih.gov By facilitating the uptake, processing, and presentation of antigens by APCs, beta-defensins contribute to the development of a broad and durable immune response. jmb.or.kr
Contributions to Tissue Homeostasis and Repair
Involvement in Wound Healing and Tissue Regeneration
This compound and its orthologs play a significant role in wound healing and tissue regeneration, processes that are critical for restoring tissue integrity after injury. mdpi.comprospecbio.com Their involvement extends beyond their antimicrobial properties to include direct effects on the cells responsible for tissue repair.
Human beta-defensins are known to be expressed at wound sites and have been shown to stimulate the proliferation and migration of keratinocytes, the primary cells of the epidermis. mdpi.comjournals.co.za This is a crucial step in re-epithelialization, the process by which the skin surface is restored. HBD-3, in particular, has been found to accelerate wound healing by promoting not only keratinocyte migration and proliferation but also angiogenesis (the formation of new blood vessels). nih.govfrontiersin.org The effects of hBD-3 on fibroblasts, the main cell type in connective tissue, are also important. HBD-3 stimulates fibroblast migration and proliferation and the production of angiogenic growth factors. nih.govfrontiersin.org This stimulation is mediated through the FGFR/JAK2/STAT3 signaling pathway. frontiersin.org
In addition to skin, beta-defensins contribute to the repair of other tissues. For example, hBD-3 has been shown to promote the osteogenic differentiation of human periodontal ligament cells and enhance bone repair in periodontitis. nih.govdovepress.com This suggests a broader role for these peptides in the regeneration of different tissue types. mdpi.comprospecbio.com The ability of beta-defensins to positively influence the proliferation and maturation of various cell types underscores their importance in guided tissue repair. mdpi.com
Table 3: Role of this compound and its Orthologs in Wound Healing and Tissue Regeneration
| Process | Defensin | Cell Type/Tissue | Specific Effects | Signaling Pathway |
| Wound Healing | hBD-3 | Keratinocytes, Fibroblasts | Promotes migration and proliferation, stimulates angiogenesis | FGFR/JAK2/STAT3 |
| Bone Repair | hBD-3 | Human Periodontal Ligament Cells | Promotes osteogenic differentiation, enhances bone repair | p38 MAPK |
| Re-epithelialization | Defensin-1 (bee-derived) | Keratinocytes | Enhances migration and MMP-9 secretion | Not specified |
| Tissue Regeneration | hBD-2, hBD-3 | Osteoblast-like cells | Enhance proliferation and differentiation | Not specified |
Maintenance of Epithelial Barrier Integrity
The epithelial barrier is the body's first line of defense against external threats. This compound and its orthologs contribute to the maintenance of this crucial barrier. A key aspect of epithelial barrier function is the presence of tight junctions, which are protein complexes that seal the space between adjacent epithelial cells, regulating the passage of molecules. frontiersin.org
Studies have shown that human beta-defensin-3 can improve the function of the epithelial tight-junction barrier in human keratinocytes. nih.govdntb.gov.ua HBD-3 achieves this by increasing the expression of several claudin proteins, which are essential components of tight junctions, and promoting their localization to the cell-cell borders. nih.gov The enhancement of barrier integrity by hBD-3 in the epidermis is primarily mediated through the chemokine receptor CCR6. frontiersin.org This action of hBD-3 on tight junctions helps to strengthen the epithelial barrier, preventing the entry of pathogens and allergens. This function is particularly relevant in inflammatory skin conditions like atopic dermatitis, where the tight junction barrier is often compromised. nih.gov
Interaction with the Host Microbiome
This compound (BD-14) is an antimicrobial peptide that plays a significant role in the complex interplay between the host and its resident microbial communities. This interaction is crucial for maintaining homeostasis and preventing the overgrowth of potentially harmful microorganisms. The expression and function of BD-14 are intricately linked with the composition and activity of the host microbiome, particularly at epithelial surfaces such as the skin and in wound environments.
Regulation of Commensal Microbial Populations
Detailed research findings have illuminated the specific effects of murine this compound (Defb14), the mouse ortholog of human BD-14, on the microbiota of wounds. A pivotal study investigating wound healing in mice lacking the gene for Defb14 (Defb14-/-) revealed a state of bacterial dysbiosis. researchgate.net These mice exhibited a significant delay in wound healing, which was associated with distinct alterations in the wound microbiota. frontiersin.orgnih.govresearchgate.net
In the absence of Defb14, there was a notable increase in the total bacterial load within the wounds. researchgate.netfrontiersin.org Specific analysis of the bacterial populations showed a significant rise in the levels of Pseudomonas aeruginosa and Propionibacterium acnes. researchgate.net Interestingly, the study found no significant difference in the abundance of common skin commensals Staphylococcus aureus and Staphylococcus epidermidis in the wounds of Defb14-deficient mice compared to wild-type controls. researchgate.net This suggests a selective regulatory pressure exerted by BD-14 on specific members of the microbial community. These findings underscore the importance of this compound in managing local skin microbiota, which in turn impacts the process of wound healing. nih.gov
The antimicrobial spectrum of murine BD-14 has been shown to be broad, with potent activity against a variety of microorganisms, including both gram-positive and gram-negative bacteria, as well as the yeast Candida albicans. nih.gov This broad activity is crucial for its role in controlling microbial populations. The peptide's effectiveness can be influenced by environmental factors such as pH and salt concentration. For instance, the activity of mBD-14 against E. coli is enhanced at a lower pH (5.5), while its activity against S. aureus is reduced under the same conditions. nih.gov This differential activity highlights the nuanced and context-dependent role of BD-14 in regulating microbial communities.
The table below summarizes the key research findings on the impact of murine this compound on commensal and other bacteria.
| Research Focus | Model System | Key Findings | Reference |
| Impact of Defb14 deficiency on wound microbiota | Defb14-/- mice | Altered wound microbiota; increased total bacterial abundance. | researchgate.netfrontiersin.org |
| Specific bacterial population changes in Defb14 deficient wounds | Defb14-/- mice | Significant increase in Pseudomonas aeruginosa and Propionibacterium acnes. | researchgate.net |
| Effect on common skin commensals in Defb14 deficient wounds | Defb14-/- mice | No significant difference in Staphylococcus aureus or Staphylococcus epidermidis levels. | researchgate.net |
| In vitro antimicrobial activity of mBD-14 | Microdilution assay | Potent, broad-spectrum activity against gram-positive and gram-negative bacteria, and Candida albicans. | nih.gov |
| Influence of pH on mBD-14 activity | In vitro assay | Enhanced activity against E. coli at pH 5.5; reduced activity against S. aureus at pH 5.5. | nih.gov |
Structure Function Relationships of Beta Defensin 14
Conserved Tertiary Structure and Cysteine Motif
The consensus sequence for this motif is generally represented as X₂₋₁₀CX₅₋₇(G/A)XCX₃₋₄CX₉₋₁₃CX₄₋₇CCXₙ, where 'C' is a conserved cysteine and 'X' can be any amino acid. asm.org These six cysteines form three specific intramolecular disulfide bonds that are crucial for stabilizing the peptide's compact, folded structure. researchgate.netprospecbio.com
Mouse Beta-defensin 14 (mBD-14 or Defb14) is the orthologue of human beta-defensin 3 (hBD3), sharing approximately 68-69% sequence identity. tcdb.orgnih.gov This high degree of homology means that mBD-14 adopts the characteristic β-defensin fold, consisting of three anti-parallel β-sheets and a short N-terminal α-helix, which is stabilized by the conserved disulfide bridges. asm.orgtcdb.orgkarger.com This conserved architecture is the fundamental scaffold upon which the peptide's various functions are built. asm.org
Table 1: Structural Characteristics of this compound
| Feature | Description | Reference |
|---|---|---|
| Core Structure | Triple-stranded anti-parallel β-sheet with a short N-terminal α-helix. | acs.orgasm.orgkarger.com |
| Key Motif | A highly conserved six-cysteine motif (C...C...C...C...C...CC). | asm.orgprospecbio.com |
| Homology | Orthologue of human beta-defensin 3 (hBD3), with high sequence and structural similarity. | tcdb.orgnih.gov |
Role of Disulfide Bonds in Peptide Stability and Activity
The six conserved cysteine residues in this compound form three intramolecular disulfide bonds with a specific Cys¹-Cys⁵, Cys²-Cys⁴, and Cys³-Cys⁶ connectivity pattern. acs.orgportlandpress.com These covalent cross-links are fundamental to the peptide's structural integrity. frontiersin.org The disulfide bridges lock the peptide into its compact, three-dimensional β-sheet conformation, which is essential for stability and confers significant resistance to degradation by proteases. physiology.orgresearchgate.net
While the disulfide bonds are critical for maintaining the canonical tertiary structure, their necessity for biological activity is multifaceted. For certain functions, such as chemoattraction of immune cells via the CCR6 receptor, a defined three-dimensional structure stabilized by these bonds is required. nih.gov Studies on hBD3, the human orthologue, showed that replacing all cysteine residues, thereby eliminating disulfide bonding, completely abolished its chemotactic activity. nih.gov
However, the role of these bonds in direct antimicrobial action is less absolute. Multiple studies have demonstrated that the bactericidal function of β-defensins can be retained even without the native disulfide bridge framework. tcdb.orgnih.gov For instance, synthetic analogues of Defb14 and hBD3, where cysteines were replaced with other amino acids like alanine (B10760859) or where the peptide was linearized, remained potently antimicrobial. asm.orgtcdb.org This indicates that while the disulfide bonds are vital for structural stability and receptor-mediated functions, the peptide's primary sequence contains the essential elements for its direct killing of microbes. asm.orgplos.org
Influence of Amino Acid Composition on Biological Activity (e.g., Cationicity, Hydrophobicity)
The biological activity of this compound is profoundly influenced by its amino acid composition, which dictates key physicochemical properties like cationicity and hydrophobicity. physiology.org As small cationic peptides, β-defensins possess a high net positive charge at physiological pH, which is a primary driver of their antimicrobial function. prospecbio.com This positive charge facilitates the initial electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. prospecbio.com
Specific amino acid residues have been identified as being critical for function. Studies on Defb14 derivatives have shown that the N-terminal region is particularly important for bactericidal activity. asm.org Furthermore, research has pinpointed an evolutionarily conserved leucine (B10760876) or isoleucine residue at the second position of the peptide as being essential for its ability to attract immune cells (chemotaxis), a function lost when this residue is substituted with a different amino acid. nih.gov This highlights that biological activity is not just a result of general properties but is tied to the specific primary amino acid sequence. asm.org
Table 2: Impact of Amino Acid Properties on this compound Activity
| Property | Amino Acid Contributors | Role in Biological Activity | Reference |
|---|---|---|---|
| Cationicity | Lysine (B10760008) (K), Arginine (R) | High net positive charge drives electrostatic attraction to negatively charged microbial membranes. | physiology.orgprospecbio.com |
| Hydrophobicity | Leucine (L), Isoleucine (I), Phenylalanine (F) | Enables insertion into and disruption of the microbial lipid bilayer. Balance with cationicity determines selectivity. | acs.orgphysiology.org |
| Specific Residues | Isoleucine/Leucine at position 2 | Essential for chemoattractant activity through the CCR6 receptor. | nih.gov |
Rational Design and Modification of Peptides for Functional Studies
Rational design and the creation of modified synthetic peptides are powerful tools for dissecting the structure-function relationships of this compound. nih.gov By systematically altering the peptide's sequence and structure, researchers can pinpoint the specific components responsible for its various biological activities. asm.orgphysiology.org
One common approach involves the synthesis of peptide fragments. Studies on a Defb14 analogue, where the full peptide was divided into N-terminal and C-terminal halves, demonstrated that potent antimicrobial activity resides almost exclusively in the N-terminal fragment (residues 1-23). asm.org Further studies using a library of smaller, overlapping fragments and N-terminal deletion mutants have helped to narrow down the minimal sequence required for bactericidal action against different types of bacteria. asm.org
Another key strategy is amino acid substitution. To probe the role of the disulfide bonds, cysteine residues have been replaced with alanine, revealing that the peptide's core structure is not strictly necessary for killing bacteria but is for chemotaxis. asm.orgnih.gov Similarly, substituting specific residues can reveal their importance. For example, modifying the second amino acid of a Defb14 derivative from leucine to glycine (B1666218) or lysine abolished its chemotactic ability, while a conservative change to isoleucine retained this function, confirming the critical role of that specific residue. nih.gov These targeted modifications allow for a detailed mapping of functional domains within the peptide, providing insights that guide the design of novel antimicrobial agents with enhanced or specific activities. physiology.orgresearchgate.net
Table 3: Examples of Rational Design Studies on Defb14 Derivatives
| Modification Type | Example | Key Finding | Reference |
|---|---|---|---|
| Peptide Fragmentation | N-terminal fragment (residues 1-23) vs. C-terminal fragment (residues 24-45) of a Defb14 analogue. | The N-terminal fragment was a potent antimicrobial, while the C-terminal fragment was very poor. | asm.org |
| Deletion Mutants | Progressive deletion of N-terminal amino acids from a Defb14 analogue. | Bactericidal activity was lost as the deletion region increased, with the critical point varying between bacterial strains. | asm.org |
| Amino Acid Substitution | Substitution of Leucine at position 2 (L2) with Glycine (L2G), Lysine (L2K), or Isoleucine (L2I) in a Defb14 analogue. | L2G and L2K derivatives lost chemotactic activity, while the L2I derivative retained it, showing the residue's importance. | nih.gov |
| Cysteine Replacement | Replacement of all but one cysteine with alanine in a Defb14 analogue. | The resulting peptide (Defb14-1CV) retained bactericidal and chemoattractant activity, facilitating further study. | asm.org |
Advanced Research Methodologies and Future Directions in Beta Defensin 14 Studies
In Vitro Cellular Models for Functional and Regulatory Studies
In vitro cellular models are fundamental for dissecting the molecular functions and regulatory pathways of BD-14 at the cellular level. Primary cells and established cell lines from various tissues serve as crucial tools for these investigations.
Primary Keratinocytes: These cells, isolated directly from skin tissue, are instrumental in studying the role of BD-14 in cutaneous innate immunity. Studies have shown that the expression of mBD-14 in primary mouse keratinocytes is inducible. For instance, stimulation with pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and growth factors like transforming growth factor-alpha (TGF-α) significantly increases mBD-14 mRNA expression. taylorandfrancis.comasm.org This model is essential for understanding how skin cells respond to inflammatory signals by upregulating this key antimicrobial peptide.
Osteoblasts: Bone cells, specifically osteoblasts, have been identified as a source of BD-14, highlighting its role in bone immunity. The murine osteoblastic cell line MC3T3-E1, which exhibits a mature osteoblast phenotype, is a common model. spandidos-publications.com Research using these cells has demonstrated that exposure to bacterial products, such as Staphylococcus aureus supernatant (SAS), induces the expression and secretion of mBD-14. spandidos-publications.com This system allows for the detailed study of signaling pathways, revealing that the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are critical for this induction. spandidos-publications.comjci.org
Epithelial Cell Lines: A variety of epithelial cell lines are employed to investigate the expression and regulation of BD-14 in different mucosal surfaces. For example, human pharyngeal epithelial cells have been used to study the modulation of beta-defensin expression by commensal and pathogenic bacteria. spandidos-publications.com While not always specific to BD-14, these models provide a general framework for how defensins are regulated at epithelial barriers. Organotypic oral epithelial tissue models, which more closely mimic the structure of buccal epithelium, have shown constitutive expression of beta-defensins, providing a more physiologically relevant context for study. plos.org
| Cell Model | Organism/Origin | Key Research Application for BD-14 | Example Finding | Citation |
|---|---|---|---|---|
| Primary Keratinocytes | Mouse | Studying regulation of expression in skin immunity. | Expression of mBD-14 is induced by IFN-γ and TGF-α. | taylorandfrancis.comasm.org |
| MC3T3-E1 Osteoblastic Cell Line | Mouse | Investigating role in bone immunity and response to bacterial stimuli. | S. aureus supernatant induces mBD-14 release via p38 MAPK and NF-κB pathways. | spandidos-publications.comjci.org |
| Human Pharyngeal Epithelial Cells | Human | General defensin (B1577277) regulation at mucosal surfaces. | Commensal lactobacilli can induce beta-defensin expression. | spandidos-publications.com |
| Oral Epithelial Tissue Model | Human | Studying constitutive and induced expression in a tissue-like context. | Constitutive expression of beta-defensins in suprabasal cell layers. | plos.org |
In Vivo Animal Models for Investigating Physiological Roles
To understand the complex physiological and pathological roles of BD-14 within a whole organism, researchers utilize in vivo animal models, with gene knockout mice being a particularly powerful tool.
Gene Knockout Mice: The development of mice deficient in the gene for mBD-14 (Defb14-/-) has been crucial for uncovering its non-redundant functions in host defense and immune regulation. For example, studies using Defb14 knockout mice have provided insights into its role in skin inflammation. In models of atopic dermatitis, the absence of mBD-14 can exacerbate disease, while its administration can ameliorate symptoms, suggesting a key role in maintaining skin barrier function and regulating immune responses. spandidos-publications.com Similarly, in the context of bone infections, the role of mBD-14 has been explored using mouse models of osteomyelitis, where its local induction is a critical component of the host response to bacterial challenge. acs.org These models are indispensable for validating the in vitro findings and for preclinical testing of therapeutic strategies involving BD-14. nih.govimmunopaedia.org.za
Genomic, Transcriptomic, and Proteomic Approaches
High-throughput "omics" technologies provide a comprehensive view of the genes, transcripts, and proteins involved in the biology of this compound.
Genomic and Transcriptomic Approaches: Comparative genomics has been essential for identifying beta-defensin genes across different species, with current estimates suggesting around 48 such genes in mice. nih.govnih.gov Most beta-defensin genes, including that for BD-14, typically have a two-exon structure, where the first exon encodes a signal peptide and the second encodes the mature peptide. nih.govnih.gov Transcriptomic techniques, such as reverse transcription-PCR (RT-PCR) and real-time quantitative PCR (qPCR), are standard methods to quantify mBD-14 mRNA levels in various tissues and in response to different stimuli. taylorandfrancis.comasm.orgresearchgate.net These analyses have revealed that mBD-14 is expressed in a wide array of tissues, including the skin, bone marrow, and epididymis, and its expression is often upregulated during infection and inflammation.
Proteomic Approaches: Proteomic methods are used to identify and quantify the actual BD-14 protein. While transcriptomic data show gene expression, proteomics confirms the presence and quantity of the functional protein. Techniques like mass spectrometry can be used to identify the mature peptide in biological samples. Enzyme-linked immunosorbent assays (ELISAs) are also employed to quantify the amount of secreted mBD-14 from cell cultures, such as from osteoblasts stimulated with bacterial products. jci.org
Advanced Structural Biology Techniques for Conformation-Activity Correlation
The three-dimensional structure of a peptide is intrinsically linked to its function. Advanced structural biology techniques are employed to understand this relationship for beta-defensins.
Circular Dichroism (CD): Circular dichroism spectroscopy is a key technique used to determine the secondary structure of peptides like BD-14 in solution. This method measures the differential absorption of left- and right-circularly polarized light. For beta-defensins, CD spectra typically confirm a predominant β-sheet structure, which is a hallmark of this peptide family. Studies on related beta-defensins have used CD to show that this β-sheet conformation is generally stable across different pH levels and salt concentrations, which can be important for activity in diverse physiological environments. This technique helps to correlate specific structural features with the antimicrobial and immunomodulatory activities of the peptide. jci.orgacs.org
Quantitative Functional Assays for Antimicrobial and Immunomodulatory Potency
To quantify the biological effects of BD-14, a range of functional assays are utilized, focusing on its antimicrobial and immunomodulatory capabilities.
Antimicrobial Potency Assays: The antimicrobial strength of BD-14 is typically measured using microdilution assays. In these assays, a standardized number of bacteria (e.g., uropathogenic E. coli or S. aureus) are incubated with serial dilutions of the recombinant peptide. spandidos-publications.com The antimicrobial activity is then quantified by determining the minimal bactericidal concentration (MBC), which is the lowest concentration of the peptide that results in a significant (e.g., ≥99.9%) reduction in bacterial colony-forming units (CFU). taylorandfrancis.com These assays have shown that recombinant mBD-14 exhibits potent, dose-dependent bactericidal activity against a broad spectrum of microbes, including antibiotic-resistant strains. taylorandfrancis.comasm.orgacs.org
| Microorganism | Assay Condition | Potency Metric (LD90 in µM) | Citation |
|---|---|---|---|
| Staphylococcus aureus ATCC 12600 | None | 0.08–0.15 | asm.org |
| Staphylococcus aureus ATCC 12600 | 100 mM NaCl | 0.3 | asm.org |
| Escherichia coli ATCC 11775 | None | 0.08–0.15 | asm.org |
| Escherichia coli ATCC 11775 | 100 mM NaCl | >19 | asm.org |
*LD90: 90% lethal dose. Data adapted from studies on recombinant mBD-14.
Immunomodulatory Potency Assays: Beyond its direct antimicrobial effects, BD-14 is a potent modulator of the immune system. Its ability to attract immune cells (chemotaxis) is measured using migration assays, such as the Boyden chamber assay. These have shown that mBD-14 can attract macrophages and other immune cells. The capacity of BD-14 to activate immune cells is assessed by measuring the upregulation of cell surface markers (e.g., CD86 on macrophages) via flow cytometry or by quantifying the production of cytokines and chemokines (e.g., IL-6, TNF-α) using ELISA or qPCR. nih.gov
Pre-clinical Exploration of Therapeutic Strategies
The diverse functions of BD-14 make it an attractive target for therapeutic development. Preclinical research is focused on exploring strategies to harness its beneficial effects.
Modulating the endogenous production of BD-14 by targeting its regulatory pathways is a promising therapeutic approach. This involves the development of small molecules or biologics that can either enhance (agonists) or inhibit (antagonists) its expression and release.
Research has identified the p38 MAPK and NF-κB signaling pathways as key regulators of mBD-14 expression in osteoblasts in response to bacterial stimuli. jci.orgnih.gov This knowledge has been translated into preclinical therapeutic strategies.
Agonists: In a mouse model of osteomyelitis caused by MRSA, the administration of anisomycin (B549157), a known p38 MAPK agonist, was shown to increase the release of mBD-14 at the site of infection. acs.orgnih.gov This enhanced mBD-14 expression correlated with reduced bacterial growth and signs of infection, demonstrating the therapeutic potential of using an agonist to boost the body's natural defenses. acs.org
Antagonists: Conversely, in vitro studies have utilized specific inhibitors to block these pathways and thus reduce mBD-14 production. The use of SB203580 (a p38 MAPK inhibitor) and pyrrolidine (B122466) dithiocarbamate (B8719985) (PDTC, an NF-κB inhibitor) significantly suppressed the SAS-induced release of mBD-14 from osteoblasts. jci.org While often used as research tools to confirm pathway involvement, such antagonists could theoretically be developed for conditions where BD-14-driven inflammation is excessive or pathological.
This targeted approach of developing agonists and antagonists for the signaling pathways that control BD-14 expression represents a sophisticated strategy for future therapeutic interventions.
Strategies for Modulating this compound Expression In Vivo
The regulation of this compound (BD-14) expression in vivo is a complex process influenced by a variety of signaling molecules and cellular interactions. Research has identified several key factors that can either induce or suppress its gene expression, offering potential therapeutic avenues for enhancing innate immunity.
One of the primary mechanisms for upregulating BD-14 expression involves the activation of specific immune signaling pathways. For instance, studies in mouse models have demonstrated that the administration of p38 mitogen-activated protein kinase (MAPK) agonists, such as anisomycin, can significantly induce the expression of mouse this compound (mBD-14). plos.org This upregulation has been associated with reduced bacterial growth in models of osteomyelitis, suggesting a protective role for enhanced BD-14 levels in combating infection. plos.org
Furthermore, cytokines play a crucial role in modulating BD-14 expression. Treatment of primary mouse keratinocytes with gamma interferon (IFN-γ) or transforming growth factor alpha (TGF-α) has been shown to increase mBD-14 gene expression. nih.govasm.org This response mirrors the regulation of its human ortholog, human beta-defensin 3 (hBD-3), highlighting a conserved mechanism of immune activation. nih.gov The transcription factors NF-κB, STAT-1, and AP-1 are implicated in this induction, responding to stimuli such as TNF-α and IFN-γ. nih.gov In the context of airway defense, bacterial components like lipopolysaccharide (LPS) can also trigger the induction of β-defensins through NF-κB-mediated gene expression. mdpi.com
Conversely, certain factors can downregulate BD-14 expression. For example, some bacterial pathogens have evolved mechanisms to suppress host defensin production. mdpi.com Additionally, the temporal relationship of BD-14 exposure to microbial stimuli can dictate a pro- or anti-inflammatory response. plos.org While pretreatment of macrophages with mBD-14 can enhance pro-inflammatory responses, its co-administration with LPS can lead to a decrease in TNF-α production. plos.org
The table below summarizes key molecules and their effects on this compound expression in vivo.
| Modulating Factor | Effect on BD-14 Expression | Cellular/Tissue Context | Key Signaling Pathways |
| p38 MAPK Agonists (e.g., Anisomycin) | Induction | Mouse Osteoblasts | p38 MAPK |
| Gamma Interferon (IFN-γ) | Induction | Mouse Keratinocytes | STAT-1 |
| Transforming Growth Factor Alpha (TGF-α) | Induction | Mouse Keratinocytes | AP-1 |
| Lipopolysaccharide (LPS) | Induction | Airway Epithelial Cells | NF-κB |
| Bacterial Virulence Factors | Suppression | Airway Epithelial Cells | Varies by pathogen |
It is important to note that the expression of BD-14 can be influenced by the presence of other defensins. Studies in mice lacking mouse beta-defensin-1 (B1578038) (mBD-1) have shown altered induction of mBD-14 in response to bacterial challenge, suggesting a cooperative or compensatory relationship among different β-defensins. mdpi.com
Bio-inspired Peptide Engineering for Enhanced Biologic Activities
Bio-inspired peptide engineering represents a promising frontier in harnessing and improving the therapeutic potential of this compound. This approach involves the rational design and synthesis of novel peptide analogs based on the structure and function of the native defensin, with the goal of enhancing specific properties like antimicrobial potency, stability, and salt resistance.
A key strategy in engineering BD-14 analogs is the creation of chimeric peptides, which combine domains from different defensins to create novel molecules with improved characteristics. For example, analogs have been designed by combining regions of human beta-defensin 1 (hBD-1) and human beta-defensin 3 (hBD-3), the human ortholog of mBD-14. nih.govnih.govasm.org These chimeras aim to leverage the constitutive expression of hBD-1 with the salt-resistant antimicrobial activity of hBD-3. nih.gov Research has shown that the C-terminal region of hBD-3 is critical for maintaining antibacterial activity at high salt concentrations. nih.gov
Another approach involves the synthesis of peptide fragments to identify the minimal active region of the molecule. Studies on a derivative of mBD-14, where most cysteines were replaced by alanines, revealed that the N-terminal half of the peptide retained potent antimicrobial activity, while the C-terminal half did not. nih.govasm.org Further fragmentation of this N-terminal region localized the primary bactericidal activity to a smaller segment, offering a template for the design of shorter, more efficient antimicrobial agents. nih.gov
The modification of the peptide backbone and amino acid composition is also a critical aspect of bio-inspired engineering. This can involve replacing specific amino acid residues to enhance properties like hydrophobicity or helicity, which are known to influence antimicrobial and antifungal activity. acs.orgacs.org For instance, substituting certain residues with tryptophan has been shown to increase the activity of hBD-3 analogs. acs.org Furthermore, techniques such as cyclization of the peptide backbone can improve stability. nih.gov
The table below outlines several engineered peptides inspired by Beta-defensin 3 (the human ortholog of BD-14) and their key characteristics.
| Engineered Peptide | Design Strategy | Key Findings |
| Defb14-1CV | Cysteine to alanine (B10760859) substitution in mBD-14 | Retained bactericidal activity despite altered disulfide bonding. nih.govasm.org |
| Defb14-1CV(1-23) | N-terminal fragment of Defb14-1CV | Potent antimicrobial activity, localizing the active region. nih.gov |
| Defb14-1CV(6-17) | Smaller fragment of the N-terminal region | Demonstrated good activity against Gram-positive bacteria. nih.gov |
| Analog 1C | Chimera of hBD-1 and the C-terminus of hBD-3 | Higher antibacterial activity than wild-type peptides at high salt concentrations. nih.gov |
| 3NI Analog | Chimera based on hBD-1 and hBD-3 properties | Greater antibacterial activity against several bacterial strains, even at elevated salt concentrations. nih.govresearchgate.net |
| H4 | Chimera of hBD-3 and hBD-4 | Significantly improved antibacterial activity and salt resistance compared to parent defensins. frontiersin.org |
| AMC | Cyclic peptide with hBD-1 internal domain and hBD-3 C-terminal region | Recapitulated antibacterial and antiviral properties in a smaller, 17-amino acid sequence. dovepress.com |
These engineered peptides not only provide insights into the structure-activity relationships of β-defensins but also hold promise as templates for the development of new therapeutic agents to combat infectious diseases. frontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
